
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene is an organic compound characterized by the presence of two iodine atoms, a nitro group, and a 2-methylpropoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene typically involves multiple steps:
Alkylation: The attachment of the 2-methylpropoxy group can be achieved through an alkylation reaction using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be 1,2-Diiodo-4-(2-methylpropoxy)-5-aminobenzene.
Oxidation: Potential products include quinones or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene has several applications in scientific research:
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Industry: It can be used in the development of materials with unique properties, such as high refractive indices or specific electronic characteristics.
Wirkmechanismus
The mechanism by which 1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The nitro group can participate in redox reactions, while the iodine atoms can engage in halogen bonding, influencing molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diiodo-4-nitrobenzene: Lacks the 2-methylpropoxy group, making it less hydrophobic.
1,2-Diiodo-4-(2-methylpropoxy)benzene: Lacks the nitro group, affecting its redox properties.
4-(2-methylpropoxy)-5-nitrobenzene: Lacks the iodine atoms, reducing its potential for halogen bonding.
Uniqueness
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both iodine atoms and a nitro group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
920504-13-8 |
|---|---|
Molekularformel |
C10H11I2NO3 |
Molekulargewicht |
447.01 g/mol |
IUPAC-Name |
1,2-diiodo-4-(2-methylpropoxy)-5-nitrobenzene |
InChI |
InChI=1S/C10H11I2NO3/c1-6(2)5-16-10-4-8(12)7(11)3-9(10)13(14)15/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
BOWKCTUNDCBVSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC(=C(C=C1[N+](=O)[O-])I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
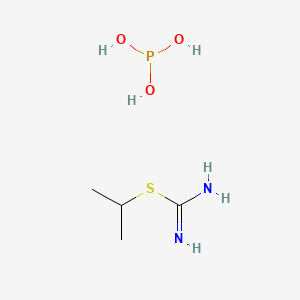
![2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12631300.png)

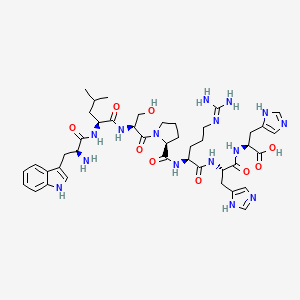
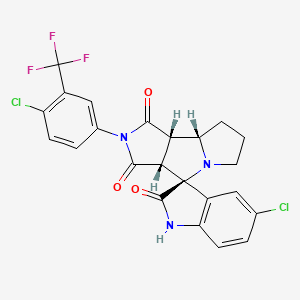


methanone](/img/structure/B12631333.png)
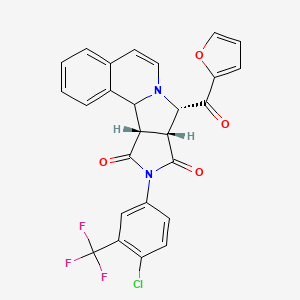
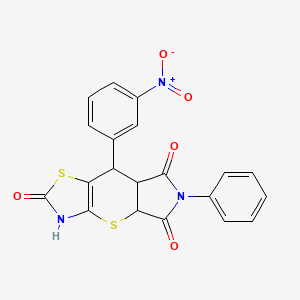
![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
